molecular formula C13H28N2S B7723180 N,N'-dihexylcarbamimidothioic acid

N,N'-dihexylcarbamimidothioic acid

Cat. No.: B7723180
M. Wt: 244.44 g/mol
InChI Key: CYYJFWJNIQDCLT-UHFFFAOYSA-N
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Description

N,N'-Dihexylcarbamimidothioic acid is a chemical compound of interest in organic and peptide synthesis research. Based on its nomenclature and structural analogs, this thiourea-derived compound may function as a ligand or precursor in the development of metal-chelating agents or catalysts. Related carbamimidothioate structures are investigated for their roles in facilitating chemical transformations, similar to how other carbodiimide-based compounds like N,N'-Dicyclohexylcarbodiimide (DCC) are employed as coupling reagents to form amide bonds between amino acids . Researchers exploring novel synthetic methodologies or studying the coordination chemistry of sulfur-containing ligands may find value in this compound. Its structure, featuring the carbamimidothioic acid core, suggests potential applications in materials science and as a building block for more complex molecular architectures. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

N,N'-dihexylcarbamimidothioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H28N2S/c1-3-5-7-9-11-14-13(16)15-12-10-8-6-4-2/h3-12H2,1-2H3,(H2,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYYJFWJNIQDCLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCNC(=NCCCCCC)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCNC(=NCCCCCC)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-dihexylcarbamimidothioic acid typically involves the reaction of hexylamine with carbon disulfide, followed by oxidation. The reaction conditions often require the use of a dehydrating agent to facilitate the formation of the carbodiimide structure. Common reagents used in this synthesis include phosphorus pentoxide and p-toluenesulfonyl chloride .

Industrial Production Methods: In industrial settings, the production of N,N’-dihexylcarbamimidothioic acid may involve the use of advanced catalytic processes to enhance yield and purity. The use of phosphine oxides as catalysts has been reported to be effective in the decarboxylation of isocyanates to form carbodiimides .

Chemical Reactions Analysis

Types of Reactions: N,N’-dihexylcarbamimidothioic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ureas.

    Reduction: Reduction reactions can convert the carbodiimide group to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and alcohols can react with N,N’-dihexylcarbamimidothioic acid under mild conditions.

Major Products Formed:

    Oxidation: Formation of ureas.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives.

Mechanism of Action

The mechanism of action of N,N’-dihexylcarbamimidothioic acid involves the activation of carboxyl groups, facilitating nucleophilic attack by amines or alcohols. This leads to the formation of stable amide or ester bonds. The compound’s ability to form reactive intermediates, such as O-acylisourea, is crucial for its effectiveness in coupling reactions .

Comparison with Similar Compounds

Structural and Functional Group Differences

The following table summarizes key structural distinctions:

Compound Name Functional Group Molecular Formula Molecular Weight Key Substituents
N,N'-Dihexylcarbamimidothioic acid Carbamimidothioic acid C₁₃H₂₇N₃S ~281.44* Two hexyl chains
N,N'-Dicyclohexylcarbodiimide (DCC) Carbodiimide (N=C=N) C₁₃H₂₂N₂ 206.33 Two cyclohexyl groups
Dihexyl hexane-1,6-diylbiscarbamate Carbamate (O-CO-NR₂) C₂₀H₃₈N₂O₄ 372.299 Hexyl and hexane-diyl
Cyclohexyl N,N'-diisopropylcarbamimidate Carbamimidate (N-C(O)-OR) C₁₃H₂₆N₂O 226.36 Cyclohexyl, isopropyl
Methyl N,N'-bis(ethylamino)carbamimidothioate Carbamimidothioic ester C₈H₁₆N₄O₂S 232.30 Methyl, ethylamino

*Calculated based on molecular formula.

Key Observations :

  • Functional Groups : DCC (carbodiimide) is a dehydrating agent, whereas carbamimidothioic acid derivatives exhibit thiourea-like reactivity, enabling nucleophilic substitutions or metal chelation .
  • Substituent Effects : Linear hexyl chains in the target compound enhance lipophilicity compared to cyclohexyl (DCC) or isopropyl groups, influencing solubility and membrane permeability .
N,N'-Dicyclohexylcarbodiimide (DCC)
  • Primary Use : Widely employed in peptide synthesis to activate carboxylic acids for amide bond formation .
  • Mechanism : Forms an active ester intermediate with carboxylic acids, facilitating nucleophilic attack by amines.
  • Limitations : Generates insoluble dicyclohexylurea (DCU) as a byproduct, complicating purification .
Dihexyl Hexane-1,6-Diylbiscarbamate
  • Structure : A carbamate with a hexane-diyl spacer.
  • Applications : Carbamates are commonly used as protective groups in organic synthesis or prodrugs due to their stability under acidic conditions .
Carbamimidothioic Acid Derivatives
  • Ethylamino groups may confer hydrogen-bonding capabilities .
  • This compound (Hypothetical): The hexyl chains likely improve solubility in nonpolar solvents, suggesting utility in organocatalysis or as a ligand in coordination chemistry.

Physicochemical Properties

Property This compound* DCC Dihexyl Carbamate
PSA (Polar Surface Area) ~76.66 (estimated) 24.7 Ų 76.66 Ų
LogP (Lipophilicity) ~6.5 (predicted) 4.1 5.2
Solubility Low in water; high in organic solvents Insoluble in water Low water solubility

*Predicted based on structural analogs .

Notes:

  • The high PSA of carbamimidothioic acid derivatives suggests moderate polarity, but hexyl substituents dominate solubility behavior.
  • DCC’s lower PSA aligns with its role in anhydrous reaction conditions .

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